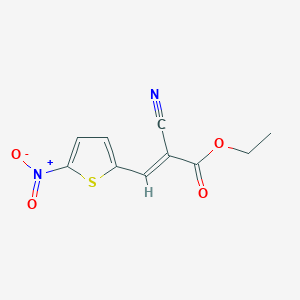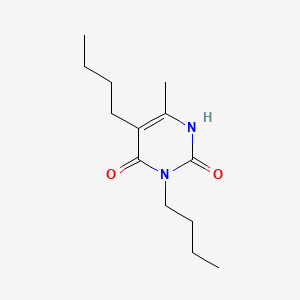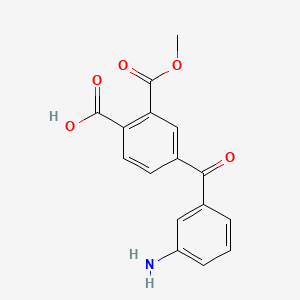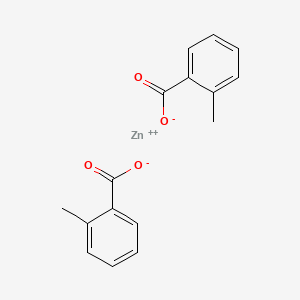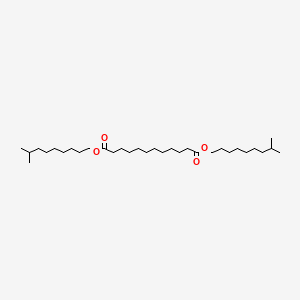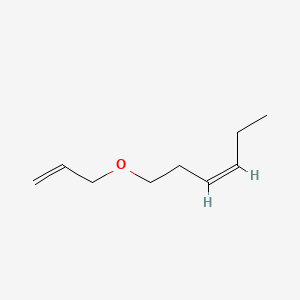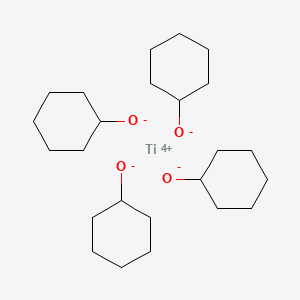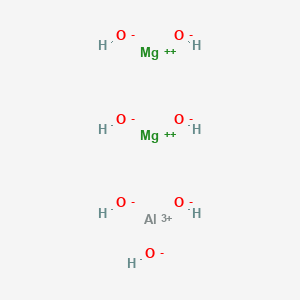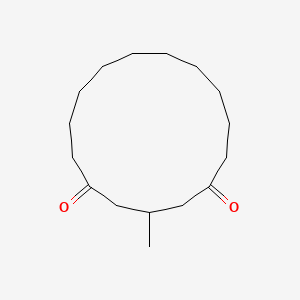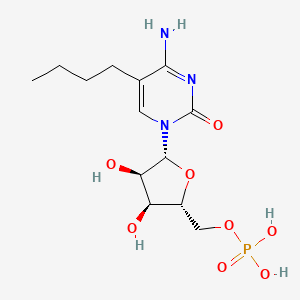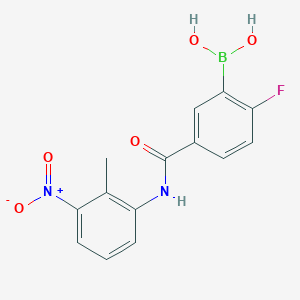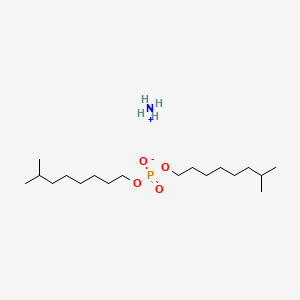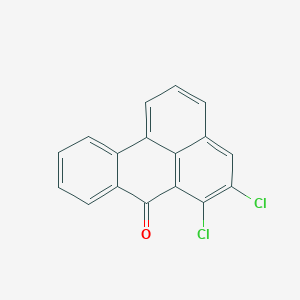
Dichloro-7H-benz(de)anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes two chlorine atoms attached to the benzanthrone core. The presence of these chlorine atoms significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzanthrone is continuously fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloro-7H-benz(de)anthracene-7,10-dione.
Reduction: Formation of dichloro-7H-benz(de)anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichloro-7H-benz(de)anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which Dichloro-7H-benz(de)anthracen-7-one exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Benzanthrone: The parent compound without chlorine atoms.
Dichlorobenzanthrone: A similar compound with chlorine atoms at different positions.
Naphthanthrone: Another polycyclic aromatic ketone with a different core structure.
Uniqueness
Dichloro-7H-benz(de)anthracen-7-one is unique due to the specific positioning of the chlorine atoms, which significantly alters its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications such as photodynamic therapy and the synthesis of specialized dyes and pigments.
Propiedades
Número CAS |
56943-68-1 |
|---|---|
Fórmula molecular |
C17H8Cl2O |
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
5,6-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H |
Clave InChI |
SMMDPESILPXSFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



